molecular formula C11H15N3 B7870480 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile

3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile

Cat. No.: B7870480
M. Wt: 189.26 g/mol
InChI Key: PDLQJIVJNTZROY-UHFFFAOYSA-N
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Description

3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile is a benzonitrile derivative featuring a tertiary amine side chain at the meta position of the aromatic ring. Its structure consists of a methylene bridge connecting the benzene ring to a methyl-substituted ethylenediamine group, conferring both lipophilic (aromatic nitrile) and hydrophilic (amine) properties.

Properties

IUPAC Name

3-[[2-aminoethyl(methyl)amino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-14(6-5-12)9-11-4-2-3-10(7-11)8-13/h2-4,7H,5-6,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLQJIVJNTZROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of benzonitrile with a suitable amine under controlled conditions. The process may involve:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of the amino-ethyl and methyl-amino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile exerts its effects involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Diversity and Structural Features

The table below compares key structural and physicochemical properties of 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile with similar benzonitrile derivatives:

Compound Name Substituent Type Molecular Formula Molecular Weight Key Properties/Applications Source/Evidence
This compound Tertiary amine (ethyl-methyl-amino) C₁₁H₁₆N₄ 204.28 Discontinued; potential intermediate
3-(Aminomethyl)benzonitrile Primary amine (aminomethyl) C₈H₈N₂ 132.16 Commercial availability; >97% purity
4-{[2-(Aminooxy)ethyl]amino}benzonitrile Aminooxyethylamino C₉H₁₁N₃O 177.21 Synthetic intermediate; three reported synthesis routes
3-[(3-Amino-4-fluoro-1H-indazol-1-yl)methyl]benzonitrile Heterocyclic (indazolyl) C₁₅H₁₁FN₄ 266.28 Anticancer research intermediate
3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile Bulky phenolic Schiff base C₂₂H₂₆N₂O 334.45 Crystalline solid (P21/c space group); structural studies
3-(2-(Methylamino)ethoxy)benzonitrile Methylaminoethoxy C₁₀H₁₁N₂O 176.22 Pharmaceutical intermediate (e.g., kinase inhibitors)
Key Observations:
  • Substituent Complexity: The target compound’s tertiary amine side chain distinguishes it from simpler analogs like 3-(aminomethyl)benzonitrile. This complexity may enhance binding affinity in biological systems but complicates synthesis .
  • Heterocyclic Analogs: Derivatives like 3-[(3-amino-4-fluoro-1H-indazol-1-yl)methyl]benzonitrile incorporate nitrogen-rich heterocycles, which are prevalent in kinase inhibitors due to their ability to mimic purine scaffolds .
  • Crystallinity: Bulky substituents, as seen in 3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile, promote crystallinity (monoclinic system, P21/c space group), aiding in X-ray diffraction studies .

Physicochemical and Functional Comparisons

  • Solubility: The tertiary amine in the target compound likely improves water solubility compared to non-polar derivatives (e.g., 3-nitrobenzonitrile) but reduces it relative to primary amine analogs .
  • Bioactivity: Aminoethylamino groups enhance interactions with biological targets (e.g., enzymes, receptors), whereas nitro groups (e.g., 3-nitrobenzonitrile) are often metabolic liabilities .
  • Corrosion Inhibition : Diazene-based Schiff base analogs (e.g., S1, S2) exhibit superior corrosion inhibition due to planar aromatic systems that adsorb onto metal surfaces .

Biological Activity

3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile is a compound that exhibits significant biological activity due to its structural characteristics, which include an amino group and a benzonitrile moiety. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C13H18N3C_{13}H_{18}N_3, with a molecular weight of approximately 218.31 g/mol. The presence of both aromatic and amine functionalities suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

This compound has been shown to interact with various enzymes and proteins, influencing several biochemical pathways:

  • Interaction with Enzymes : It has been observed that this compound interacts with monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. This interaction could potentially modulate neurotransmitter levels in the brain, impacting mood and cognitive functions.
  • Oxidative Stress Response : Research indicates that the compound can affect the oxidative stress response in cardiomyocytes, providing protective effects against ischemic injury. This suggests a role in cardiovascular health, potentially aiding in the prevention of heart-related diseases.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Cell Signaling Modulation : The compound influences cell signaling pathways, which are crucial for maintaining cellular homeostasis. Its ability to modulate gene expression further suggests potential applications in cancer therapy, where altering gene expression can inhibit tumor growth .
  • Apoptosis Induction : In studies involving cancer cell lines, this compound has demonstrated the ability to induce apoptosis (programmed cell death), which is a desirable effect in cancer treatment as it helps to eliminate malignant cells .

Therapeutic Potential

The therapeutic implications of this compound are significant:

  • Anticancer Activity : Preliminary studies indicate that compounds structurally similar to this one exhibit anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : The compound's structural features suggest it may serve as an inhibitor for specific enzymes involved in disease processes. For example, compounds with similar structures have been explored as inhibitors of protein farnesyltransferase, which is critical for certain cancers.

Case Studies

Recent research highlights specific case studies that demonstrate the biological activity of related compounds:

  • Study on Cardiomyocytes : A study showed that a related compound significantly reduced oxidative stress markers in cardiomyocytes during ischemic conditions, suggesting protective effects against heart damage.
  • Cancer Cell Line Research : In vitro studies revealed that a derivative of this compound accelerated apoptosis in MCF-7 breast cancer cells, indicating its potential as a therapeutic agent for breast cancer treatment .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological Activity Effect Observed Reference
Interaction with MAO-AModulation of neurotransmitter levels
Protection against oxidative stressReduced markers of oxidative damage in cardiomyocytes
Induction of apoptosisIncreased apoptosis rates in cancer cell lines
Enzyme inhibitionPotential inhibition of protein farnesyltransferase

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